molecular formula C12H9N3OS B5750463 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone

2-furaldehyde 1,3-benzothiazol-2-ylhydrazone

Cat. No. B5750463
M. Wt: 243.29 g/mol
InChI Key: ZBHZRCBFWSEHBP-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-furaldehyde 1,3-benzothiazol-2-ylhydrazone, also known as FBH, is a chemical compound that has been extensively studied for its potential applications in various fields of science. FBH is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound has been shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. In

Scientific Research Applications

2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has been extensively studied for its potential applications in various fields of science. In the field of medicine, 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In the field of material science, 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has been used as a corrosion inhibitor for metals and alloys. It has also been used as a fluorescent sensor for the detection of metal ions.

Mechanism of Action

The mechanism of action of 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood. However, it has been suggested that 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone induces apoptosis in cancer cells by activating the caspase pathway. 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the synthesis of essential macromolecules.
Biochemical and Physiological Effects:
2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone inhibits the growth of cancer cells, bacteria, and fungi. 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has also been shown to exhibit antioxidant properties, which may be beneficial in the prevention of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has several advantages for lab experiments. It is easy to synthesize and has a high yield. 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone is also stable under normal laboratory conditions. However, 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has some limitations. It is toxic and should be handled with care. 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone is also sensitive to light and should be stored in a dark place to prevent degradation.

Future Directions

There are several future directions for research on 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone. One area of research is the development of new anticancer drugs based on 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone. Another area of research is the development of new antibiotics based on 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone for the treatment of bacterial and fungal infections. 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone can also be used as a fluorescent sensor for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone involves the reaction between 2-furaldehyde and 1,3-benzothiazol-2-ylhydrazine in the presence of a suitable catalyst. The reaction can be carried out in various solvents such as ethanol, methanol, and acetic acid. The yield of 2-furaldehyde 1,3-benzothiazol-2-ylhydrazone can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c1-2-6-11-10(5-1)14-12(17-11)15-13-8-9-4-3-7-16-9/h1-8H,(H,14,15)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHZRCBFWSEHBP-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.